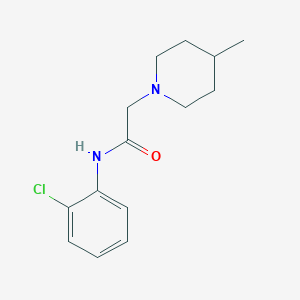![molecular formula C21H22F3NO5S B3530898 (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate](/img/structure/B3530898.png)
(4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate
Descripción general
Descripción
(4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate is a complex organic compound that features a combination of sulfonyl, trifluoromethyl, and anilino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
(4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfonyl group can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate
- (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]pentanoate
Uniqueness
What sets (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both sulfonyl and trifluoromethyl groups, for example, can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
(4-propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO5S/c1-2-13-31(28,29)16-9-7-15(8-10-16)14-30-20(27)12-11-19(26)25-18-6-4-3-5-17(18)21(22,23)24/h3-10H,2,11-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGGGKMTSOCNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-mesityl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B3530815.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3530819.png)
![2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3530823.png)

![5-(4-BROMOPHENYL)-N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3530839.png)
![5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one](/img/structure/B3530854.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B3530858.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide](/img/structure/B3530871.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3530884.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3530887.png)
![(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B3530895.png)


